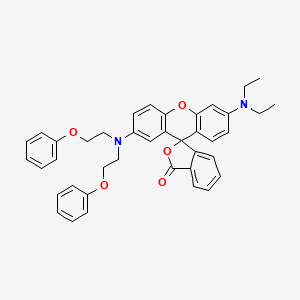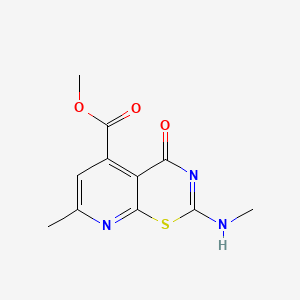
Chlorohydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorohydroxyacetic acid is an organic compound that belongs to the family of carboxylic acids. It is characterized by the presence of both a hydroxyl group (-OH) and a chlorine atom attached to the acetic acid backbone. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorohydroxyacetic acid can be synthesized through several methods:
Hydrolysis of Chloroacetyl Chloride: This method involves the reaction of chloroacetyl chloride with water, resulting in the formation of this compound.
Oxidation of Chlorohydroxyethanol: Another method involves the oxidation of chlorohydroxyethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods:
Chlorination of Glycolic Acid: Industrially, this compound can be produced by the chlorination of glycolic acid in the presence of a suitable catalyst. This method is efficient and yields a high purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form glycolic acid and other oxidized products.
Reduction: It can be reduced to form chlorohydroxyethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form glycolic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), ammonia (NH3).
Major Products Formed:
Glycolic Acid: Formed through oxidation or substitution reactions.
Chlorohydroxyethanol: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chlorohydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of herbicides, insecticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of chlorohydroxyacetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Oxidative Stress: this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
DNA Interaction: It can interact with DNA, causing mutations and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Chlorohydroxyacetic acid can be compared with other similar compounds such as:
Chloroacetic Acid: Both compounds contain a chlorine atom, but this compound has an additional hydroxyl group, making it more reactive.
Glycolic Acid: this compound can be converted to glycolic acid through substitution reactions. Glycolic acid lacks the chlorine atom and is less reactive.
Dichloroacetic Acid: This compound has two chlorine atoms, making it more acidic and reactive compared to this compound.
Uniqueness: this compound’s unique combination of a hydroxyl group and a chlorine atom provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
175276-29-6 |
|---|---|
Molekularformel |
C2H3ClO3 |
Molekulargewicht |
110.49 g/mol |
IUPAC-Name |
2-chloro-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H3ClO3/c3-1(4)2(5)6/h1,4H,(H,5,6) |
InChI-Schlüssel |
SORBEIKZIPTJRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


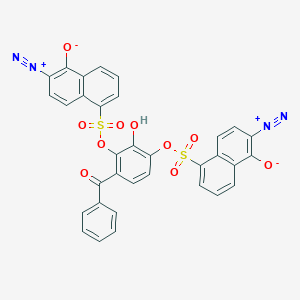
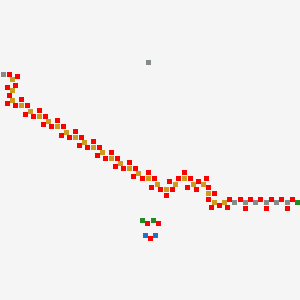
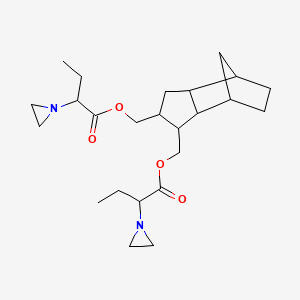
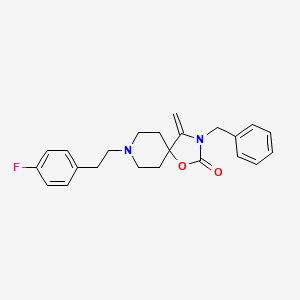
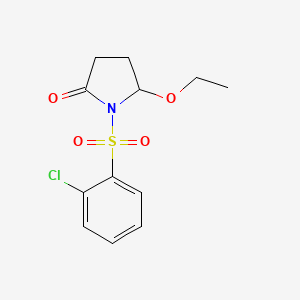
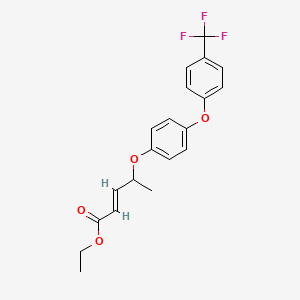
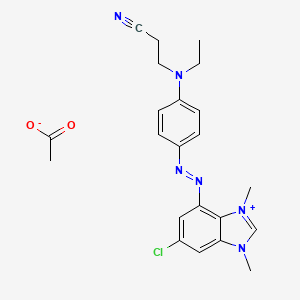



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
